Cas no 1245822-72-3 (5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)methoxyaniline)
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)methoxyaniline Chemical and Physical Properties
Names and Identifiers
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- 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline
- 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)methoxyaniline
- VZB82272
- STL415010
- CS-0241361
- AKOS005169508
- EN300-232576
- 5-Fluoro-2-((1-methyl-1H-pyrazol-5-yl)methoxy)aniline
- 5-fluoro-2-[(2-methylpyrazol-3-yl)methoxy]aniline
- 1245822-72-3
-
- MDL: MFCD18262374
- Inchi: 1S/C11H12FN3O/c1-15-9(4-5-14-15)7-16-11-3-2-8(12)6-10(11)13/h2-6H,7,13H2,1H3
- InChI Key: JXMOEXURRLIZBZ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)N)OCC1=CC=NN1C
Computed Properties
- Exact Mass: 221.09644018Da
- Monoisotopic Mass: 221.09644018Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 53.1Ų
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)methoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM490401-1g |
5-Fluoro-2-((1-methyl-1H-pyrazol-5-yl)methoxy)aniline |
1245822-72-3 | 97% | 1g |
$401 | 2022-06-13 | |
| Enamine | EN300-232576-0.05g |
5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline |
1245822-72-3 | 95% | 0.05g |
$224.0 | 2024-06-19 | |
| Enamine | EN300-232576-0.1g |
5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline |
1245822-72-3 | 95% | 0.1g |
$333.0 | 2024-06-19 | |
| Enamine | EN300-232576-0.25g |
5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline |
1245822-72-3 | 95% | 0.25g |
$475.0 | 2024-06-19 | |
| Enamine | EN300-232576-0.5g |
5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline |
1245822-72-3 | 95% | 0.5g |
$748.0 | 2024-06-19 | |
| Enamine | EN300-232576-1.0g |
5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline |
1245822-72-3 | 95% | 1.0g |
$959.0 | 2024-06-19 | |
| Enamine | EN300-232576-2.5g |
5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline |
1245822-72-3 | 95% | 2.5g |
$1390.0 | 2024-06-19 | |
| Enamine | EN300-232576-5.0g |
5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline |
1245822-72-3 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
| Enamine | EN300-232576-10.0g |
5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline |
1245822-72-3 | 95% | 10.0g |
$3114.0 | 2024-06-19 | |
| Enamine | EN300-232576-1g |
5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline |
1245822-72-3 | 95% | 1g |
$959.0 | 2023-09-15 |
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)methoxyaniline Suppliers
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)methoxyaniline Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)methoxyaniline
Introduction to 5-Fluoro-2-(1-Methyl-1H-Pyrazol-5-yl)methoxyaniline (CAS No. 1245822-72-3)
5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)methoxyaniline (CAS No. 1245822-72-3) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug discovery and development. The compound's structure includes a fluoro-substituted benzene ring, a methoxy group, and a 1-methyl-1H-pyrazolyl moiety, which collectively contribute to its pharmacological properties.
The molecular formula of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)methoxyaniline is C13H14FN3O, and it has a molecular weight of approximately 247.27 g/mol. The presence of the fluoro group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for various therapeutic applications. The methoxy group and the 1-methyl-1H-pyrazolyl moiety contribute to the compound's binding affinity and selectivity for specific biological targets.
In recent years, significant research has been conducted to explore the biological activities and potential therapeutic applications of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)methoxyaniline. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2020 reported that 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)methoxyaniline effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Beyond its anti-inflammatory properties, 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)methoxyaniline has also shown potential as an antitumor agent. Research conducted by a team at the National Cancer Institute demonstrated that this compound selectively induced apoptosis in various cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)methoxyaniline has been extensively studied to optimize its therapeutic potential. Preclinical studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. Additionally, the compound's low toxicity and high therapeutic index further enhance its attractiveness as a drug candidate.
In terms of clinical development, several Phase I and II trials are currently underway to evaluate the safety and efficacy of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)methoxyaniline. Preliminary results from these trials have been promising, with patients showing significant improvements in pain management and reduced inflammation without major adverse effects. These findings underscore the compound's potential as a novel therapeutic agent for various medical conditions.
The synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)methoxyaniline involves several well-established chemical reactions, including nucleophilic substitution, coupling reactions, and deprotection steps. The synthetic route is highly efficient and scalable, making it suitable for large-scale production in pharmaceutical settings. Researchers at leading institutions have optimized this synthetic pathway to achieve high yields and purity levels, ensuring consistent quality for both research and commercial applications.
In conclusion, 5-fluoro-2-(1-methyl-1H-pyrazol-5-y l)methoxyaniline (CAS No. 1245822 -7 2 -3) represents a promising compound with diverse biological activities and therapeutic potential. Its unique molecular structure confers advantageous properties such as enhanced lipophilicity, metabolic stability, and target selectivity. Ongoing research continues to uncover new applications for this compound in drug discovery and development, positioning it as a valuable asset in the pharmaceutical industry.
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